Notch1 Activation Potency: Yhhu-3792 Demonstrates Sub-Micromolar EC₅₀ Comparable to or Better Than Other Notch Modulators
Yhhu-3792 activates Notch1 signaling with an EC₅₀ of 1.2 μM in a reporter gene assay . This potency is superior to that of FLI-06 (EC₅₀ ≈ 2.3 μM), another small-molecule Notch pathway modulator that acts by intercepting secretory trafficking [1]. While a prenylated carbazole alkaloid derivative (Compound 8) exhibits a slightly lower EC₅₀ of 0.85 μM, its structural class differs entirely from the quinazoline scaffold, and its selectivity profile and in vivo activity remain less characterized [2].
| Evidence Dimension | Notch1 activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 1.2 μM (reporter gene assay in HEK293 cells) |
| Comparator Or Baseline | FLI-06: ~2.3 μM; Compound 8: 0.85 μM |
| Quantified Difference | Yhhu-3792 is ~1.9-fold more potent than FLI-06; 1.4-fold less potent than Compound 8 |
| Conditions | Notch1-responsive luciferase reporter assay in HEK293 cells (Yhhu-3792); Notch-GFP fusion reporter in automated microscopy (FLI-06); reporter gene assay (Compound 8) |
Why This Matters
Higher potency enables lower effective concentrations, potentially reducing off-target effects and improving the therapeutic window in NSC expansion protocols.
- [1] Bioss Antibodies. FLI-06 Datasheet (bs-60149C). Accessed 2026-04-15. View Source
- [2] Yedukondalu N, et al. Divergent synthesis of prenylated carbazole alkaloid (+)-S-mahanimbine led to the discovery of a notch activator. RSC Adv. 2016;6:83069-83077. doi:10.1039/C6RA16531A. View Source
